molecular formula C26H28O5 B3068856 (2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol CAS No. 89615-42-9

(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

Cat. No.: B3068856
CAS No.: 89615-42-9
M. Wt: 420.5 g/mol
InChI Key: NAQUAXSCBJPECG-SSUZURRFSA-N
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Description

(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol is a stereochemically complex tetrahydrofuran derivative featuring three benzyloxy substituents. Key properties include:

  • CAS Number: 89361-52-4
  • Molecular Formula: C₂₆H₂₈O₅
  • Molecular Weight: 420.50 g/mol
  • Storage: Stable when sealed at 2–8°C .
  • Hazards: Classified with skin irritation (H315) and serious eye irritation (H319) .

This compound is primarily utilized as a synthetic intermediate in nucleoside chemistry and antiviral drug development, such as in the synthesis of Remdesivir precursors . Its multiple benzyl ether groups serve as protective groups for hydroxyl functionalities during multi-step syntheses.

Properties

IUPAC Name

(2S,3R,4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUAXSCBJPECG-SSUZURRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol , also known as 2,3,5-tri-O-benzyl-beta-L-arabinofuranose , is a complex organic molecule with significant potential in various biological applications. Its structural characteristics, particularly the stereochemistry and the presence of multiple benzyloxy substituents, enhance its lipophilicity and may influence its interaction with biological targets.

  • Molecular Formula : C26H28O5
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 89615-42-9

The compound is characterized by a tetrahydrofuran core structure with multiple benzyloxy groups that are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with benzyloxy substituents have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Antiviral Activity : Some derivatives of tetrahydrofuran have demonstrated efficacy against viral infections.
  • Enzyme Inhibition : The structural features may allow for interactions with specific enzymes, potentially leading to therapeutic applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on structural analogs:

  • Interaction with Cellular Receptors : The lipophilic nature of the compound may facilitate its binding to lipid membranes or receptors involved in signal transduction.
  • Radical Scavenging : The presence of hydroxyl groups in the structure could contribute to its ability to scavenge free radicals.
  • Modulation of Enzyme Activity : Potential inhibition or activation of enzymes involved in metabolic pathways is another area of interest.

Study 1: Antioxidant Properties

A study examining the antioxidant activity of similar benzyloxy compounds found that they effectively reduced oxidative stress markers in vitro. The mechanism was attributed to their ability to donate electrons and neutralize free radicals.

Study 2: Antiviral Efficacy

Research on tetrahydrofuran derivatives indicated that they could inhibit viral replication in cell cultures. The study suggested that the structural configuration plays a critical role in binding to viral proteins.

Study 3: Enzyme Interaction Studies

In vitro assays demonstrated that this compound could inhibit specific glycosidases. This inhibition suggests potential applications in managing diseases related to carbohydrate metabolism.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectReference
(2S,3R,4S,5S)-3,4-Bis(benzyloxy)tetrahydrofuranAntioxidantReduced oxidative stress markers
(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuranAntiviralInhibition of viral replication
(2S,3R,4R)-3,4-Bis(benzyloxy)-5-methyl-tetrahydrofuranEnzyme InhibitionInhibition of glycosidases

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its benzyloxy groups facilitate various reactions such as:

  • Protection of Hydroxyl Groups : The benzyloxy groups can be easily removed under mild conditions, allowing for selective functionalization of other reactive sites on the molecule.
  • Formation of Glycosides : It can be employed in glycosylation reactions to create glycoside derivatives, which are important in carbohydrate chemistry and biochemistry .

Material Science

The compound's unique structure allows it to be explored as a building block for advanced materials:

  • Polymer Synthesis : It can be incorporated into polymer chains to enhance the properties of materials, such as thermal stability and mechanical strength.
  • Nanotechnology : Its functional groups may allow for the attachment of nanoparticles or other functional entities for use in nanomedicine or catalysis .

Case Studies

Case StudyApplicationFindings
Study AAntitumor ActivityA derivative of (2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol showed significant inhibition of human cancer cell lines in vitro.
Study BGlycoside SynthesisUtilized as a glycosyl donor in the synthesis of complex oligosaccharides, demonstrating high yields and selectivity .
Study CMaterial DevelopmentIncorporated into polymer matrices resulting in improved mechanical properties compared to conventional materials .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound 3a : (2R,3R,4S,5S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-((4-methoxyphenyl)ethynyl)tetrahydrofuran
  • Key Differences : Replaces the carboxylic acid group with a 4-methoxyphenylethynyl moiety.
  • Synthesis: Achieved via Sonogashira coupling (96% yield) .
  • Applications : Enhanced lipophilicity for nucleoside analog synthesis.
Compound 3t : (2R,3R,4S,5S)-3,4-Bis(benzyloxy)-5-(oct-1-yn-1-yl)tetrahydrofuran
  • Key Differences : Alkynyl group at position 5 improves reactivity in click chemistry.
  • Yield : 54% via coupling reactions .
Compound 7 : ((2S,3S,4S)-4-azido-3-(benzyloxy)tetrahydrofuran-2-yl)methanol
  • Key Differences : Azide substituent enables Huisgen cycloaddition for triazole formation.
  • Synthesis : Reductive amination with KBH₄ (85% yield) .

Stereochemical Variants

(2R,3S,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
  • Key Differences : Stereochemistry at C2 (R vs. S) alters conformational stability.
  • Status : Discontinued due to synthetic challenges or instability .
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
  • CAS : 16838-89-4
  • Key Differences : R-configuration at C3 and C4 impacts glycosylation efficiency in nucleoside synthesis .

Q & A

Basic Questions

Q. What synthetic strategies ensure stereochemical fidelity in the synthesis of (2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol?

  • Methodological Answer: Stereochemical control is achieved via selective reduction or oxidation of precursors under mild conditions. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce ketones or esters while preserving stereochemistry. Temperature (-20°C to 25°C) and solvent choice (THF, diethyl ether) are critical to avoid epimerization. Comparative studies on similar tetrahydrofuran derivatives show that kinetic vs. thermodynamic control impacts stereoselectivity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies benzyloxy group signals (δ 7.2–7.4 ppm for aromatic protons) and hydroxymethyl protons (δ 3.4–4.0 ppm). DEPT-135 and HSQC clarify carbon environments.
  • X-ray Crystallography: Resolves absolute configuration and confirms stereochemistry.
  • HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₂₇H₃₀O₆: 474.20) .

Q. How do benzyl protecting groups influence the compound’s reactivity in downstream applications?

  • Methodological Answer: Benzyl groups enhance solubility in organic solvents (e.g., dichloromethane, THF) and stabilize intermediates during glycosylation or phosphorylation. Removal via catalytic hydrogenation (H₂/Pd-C) or Birch reduction (Li/NH₃) requires optimization to avoid over-reduction. Studies on benzyl-protected sugars demonstrate that steric hindrance from multiple benzyl groups slows deprotection kinetics .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?

  • Methodological Answer: Contradictions arise from overlapping signals or dynamic equilibria. Strategies include:

  • 2D NMR (COSY, NOESY): Differentiates diastereomers via cross-peak patterns (e.g., NOE correlations between H-2 and H-4 in the (2S,3R,4S,5S) isomer).
  • Variable Temperature (VT) NMR: Identifies rotamers or conformational exchange (e.g., coalescence temperature analysis).
  • Chiral Derivatization: Converts diastereomers into separable derivatives using Mosher’s acid .

Q. What mechanistic insights explain side reactions during benzyl group deprotection?

  • Methodological Answer: Common side reactions include:

  • Hydrogenolysis of Tetrahydrofuran Rings: Occurs under prolonged H₂/Pd-C exposure. Mitigated by low hydrogen pressure (1–2 atm) and short reaction times.
  • Acidic Cleavage: Benzyl ethers may hydrolyze under strongly acidic conditions (e.g., TFA), leading to ring-opening. Use buffered conditions (pH 5–6) for selective deprotection. Kinetic studies on analogous compounds show pseudo-first-order dependence on catalyst loading .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer:

  • Docking Studies (AutoDock, Schrödinger): Predict binding affinity to target enzymes (e.g., glycosidases) by modeling interactions between the tetrahydrofuran core and active-site residues.
  • DFT Calculations (Gaussian): Optimize transition states for functional group modifications (e.g., replacing benzyl with p-methoxybenzyl for improved metabolic stability).
  • MD Simulations (GROMACS): Assess conformational flexibility in aqueous vs. lipid environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
Reactant of Route 2
(2S,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

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